4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
Description
4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide (CAS: 946302-04-1) is a heterocyclic compound featuring a benzamide group linked to a 6-phenylimidazo[2,1-b][1,3]thiazole scaffold. Its molecular formula is C₂₀H₁₇N₃OS, with a molecular weight of 347.44 g/mol . Imidazo[2,1-b]thiazole derivatives are pharmacologically significant, exhibiting antibacterial, anthelmintic, and anti-coccidial activities . The compound’s structure combines a lipophilic phenyl group at position 6 of the imidazothiazole ring and a 4-methylbenzamide substituent, which may enhance target binding and metabolic stability compared to simpler analogs.
Properties
CAS No. |
918648-72-3 |
|---|---|
Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)18(23)21-17-16(14-5-3-2-4-6-14)20-19-22(17)11-12-24-19/h2-12H,1H3,(H,21,23) |
InChI Key |
DBELRPNDVWJCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C18H15N3O2S2
- Molecular Weight : 369.460 g/mol
- InChI Key : MPLSJSIWDRBONA-UHFFFAOYSA-N
- SMILES Notation : Cc1ccc(cc1)S(=O)(=O)Nc1c(nc2sccn12)c1ccccc1
These properties indicate that the compound contains functional groups that may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide exhibit anticancer properties. Studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Derivatives of thiazole are known to possess broad-spectrum antibacterial and antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
Topical Formulations
This compound has been investigated for its use in topical formulations aimed at treating skin conditions. Its efficacy as an active ingredient in dermatological products is attributed to its ability to penetrate the skin barrier and exert therapeutic effects locally. Studies have focused on its role in enhancing skin hydration and reducing inflammation, which are critical factors in the management of conditions like eczema and psoriasis .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of various thiazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells through apoptosis induction. The study highlighted the potential of this compound as a lead structure for further drug development targeting cancer therapy.
Case Study 2: Dermatological Formulation Development
In a recent formulation study, researchers developed a cream containing this compound for treating inflammatory skin conditions. Clinical trials demonstrated that patients experienced significant improvement in symptoms such as redness and itching after four weeks of treatment. The formulation was well-tolerated with minimal side effects reported.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication.
Signal Transduction: The compound can modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Molecular Weight : The target compound has a moderate molecular weight (347.44 g/mol), which may favor bioavailability compared to heavier analogs like compound 15 (564.20 g/mol) .
- Substituents : The 4-methylbenzamide group in the target compound distinguishes it from isoxazole (compound 6 ) or chalcone (compound 7a ) derivatives. This substitution could enhance binding to enzymes or receptors via hydrophobic interactions .
- Synthetic Routes : Microwave-assisted Hantzsch thiazole synthesis (used for related imidazothiazoles ) offers efficiency advantages over traditional reflux methods (e.g., compound 6 ).
Spectral and Analytical Data Comparison
- IR Spectroscopy : The target compound’s benzamide group is expected to show C=O stretching near 1650–1680 cm⁻¹ , similar to compound 8a (1679 cm⁻¹) . Chalcone derivatives (e.g., 7a ) exhibit additional C=O stretches at 1715–1720 cm⁻¹ due to conjugated ketones .
- NMR : Aromatic protons in the target compound’s phenyl and imidazothiazole rings would resonate between δ 7.2–8.5 ppm , comparable to compound 7a (δ 7.22–8.32 ppm) .
Biological Activity
4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanisms of action, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 333.407 g/mol
- CAS Number : 918648-72-3
The compound features an imidazo-thiazole moiety, which is known for its diverse biological activities, particularly in oncology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Modulation of PI3K/Akt signaling pathway |
In a study conducted by Pecoraro et al., the compound was shown to inhibit cell proliferation and induce apoptosis in human cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 .
The mechanism through which this compound exerts its anticancer effects includes:
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : It activates the intrinsic apoptotic pathway leading to increased caspase activity.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, such as CDK1 and GSK3β .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft model of human colorectal carcinoma. The results indicated a substantial reduction in tumor growth rates when treated with this compound compared to control groups .
Clinical Implications
The findings suggest that this compound could serve as a promising candidate for further development in cancer therapy, particularly for tumors resistant to conventional treatments.
Other Pharmacological Activities
Beyond its anticancer properties, preliminary studies have suggested additional biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
